

bromopicrin CAS registry number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025



Bromopicrin: A Technical Overview

CAS Registry Number: 464-10-8[1][2][3] Molecular Formula: CBr₃NO₂[1][2][4][5]

This technical guide provides an in-depth overview of **bromopicrin** (tribromonitromethane), a halogenated nitroalkane. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the compound's chemical and physical properties, detailed experimental protocols for its synthesis, and an analytical methodology for its characterization.

Chemical and Physical Properties

Bromopicrin is a dense, oily liquid or crystalline solid with a high refractive index.[1][3][4] It is sparingly soluble in water but soluble in organic solvents.[1] The compound is known to be explosive when heated rapidly and is sensitive to prolonged exposure to air and light.[1]



Property	Value	Source
Molecular Weight	297.73 g/mol	[1][4][5]
Appearance	Prismatic crystals or oily colorless liquid	[1][4]
Melting Point	10 °C (50.4 °F)	[1][4]
Boiling Point	89-90 °C at 20 mmHg (192- 194 °F)	[1][4]
Density	2.79 g/cm³ at 20 °C (68 °F)	[1][4]
Water Solubility	~1.5 g/L at 20 °C	[4]
Vapor Pressure	15 mmHg at 187 °F	[1]
Refractive Index	1.5769	[3]

Experimental ProtocolsSynthesis of Bromopicrin

Two primary methods for the synthesis of **bromopicrin** are detailed below: the historical method using picric acid and a more modern, continuous process starting from nitromethane.

1. Synthesis from Picric Acid

This method, first described by Stenhouse in 1854, involves the reaction of picric acid with bromine in the presence of a base.[4]

· Reactants:

- Picric acid (C₆H₃N₃O₇)
- Calcium hydroxide (Ca(OH)₂) or Sodium Carbonate (Na₂CO₃)
- o Bromine (Br2)
- Water



Procedure Outline:

- A mixture of calcium hydroxide and water is prepared in a flask.
- Bromine is added in small portions while cooling the flask to manage the exothermic reaction.
- Picric acid is then added to the mixture.
- The mixture is distilled under reduced pressure.
- Bromopicrin is collected in the initial fractions of the distillate.
- The collected **bromopicrin** is separated from the aqueous layer and dried over calcium hydroxide.

Caution: Picric acid is a known explosive and must be handled with extreme care under appropriate safety protocols.[4]

2. Continuous Synthesis from Nitromethane

This modern industrial process avoids the use of the explosive picric acid and allows for a continuous production workflow.[4]

- Reactants:
 - Nitromethane (CH₃NO₂)
 - Bromine (Br₂)
 - Aqueous solution of an alkaline substance (e.g., Sodium Hydroxide, NaOH)
- · Detailed Protocol:
 - Preparation of Feed Streams:
 - Mixture 1: A continuous flow of a mixture of nitromethane and bromine is prepared. The molar ratio of bromine to nitromethane is typically maintained between 3 and 3.1. This



mixture is prepared at a temperature of 20-25 °C.[4]

Mixture 2: A continuous flow of an aqueous solution of an alkaline substance, such as sodium hydroxide, is prepared.

Reaction:

- The two feed streams are continuously and simultaneously transferred into a reactor.
- The reaction is typically maintained at a temperature of around 40 °C.[4]
- The alkaline substance reacts with bromine to form hypobromite, which then sequentially brominates the nitromethane to form bromonitromethane, dibromonitromethane, and finally tribromonitromethane (**bromopicrin**).[4]
- Separation and Collection:
 - The reaction mixture separates into two phases: a heavier organic phase containing the bromopicrin and a lighter aqueous phase.
 - The heavier organic phase is continuously collected from the bottom of the reactor.
- Purity: This process can yield **bromopicrin** with a purity of over 99% without the need for distillation.[4]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Bromopicrin can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Column: A C18 stationary phase is suitable for this separation.
- Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (MeCN) and water, with the addition of an acid such as phosphoric acid to improve peak shape.[2] For mass spectrometry (MS) detection, phosphoric acid should be replaced with a volatile acid like formic acid.[2]



- Detection: UV detection is a common method for the quantification of **bromopicrin**.
- Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.

Visualizations Reaction Scheme for Bromopicrin Synthesis

Caption: Overview of the two main synthetic routes to bromopicrin.

Experimental Workflow for Continuous Synthesis of Bromopicrin

Caption: Workflow for the continuous synthesis of **bromopicrin** from nitromethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. US8415513B2 Continuous process of preparing bromopicrin Google Patents [patents.google.com]
- 2. Process of preparing bromopicrin Eureka | Patsnap [eureka.patsnap.com]
- 3. The mechanistic pathway induced by fenpropathrin toxicity: Oxidative stress, signaling pathway, and mitochondrial damage PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1917231A2 Process of preparing bromopicrin Google Patents [patents.google.com]
- 5. Picric acid from Phenol Synthesis: Pharmaceutical Chemistry Practical [pharmacyinfoline.com]
- To cite this document: BenchChem. [bromopicrin CAS registry number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120744#bromopicrin-cas-registry-number-and-molecular-formula]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com